![molecular formula C15H14N6OS B2553422 N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421533-12-1](/img/structure/B2553422.png)
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that has been studied for its potential applications in medicinal chemistry . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidinyl group, and a benzo[c][1,2,5]thiadiazole-5-carboxamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Antitumor and Antibacterial Applications
Research has shown that derivatives of thiophene and thieno[3,2-d]pyrimidine, similar in structure to the compound , possess significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancers, as well as notable antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, El-Gazzar, 2017).
Insecticidal Assessment
Compounds incorporating a thiadiazole moiety have been assessed for their insecticidal properties, particularly against pests such as the cotton leafworm, demonstrating the potential agricultural applications of these chemicals (Fadda et al., 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly given the versatility of the pyrrolidine ring . Further studies could also investigate its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties.
Mécanisme D'action
Target of Action
The compound N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is known to interact with several targets. It has been reported to act as an antagonist of the vanilloid receptor 1 and as a modulator of the insulin-like growth factor 1 receptor . These targets play crucial roles in various biological processes, including pain perception and cell growth, respectively .
Mode of Action
N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thus inhibiting the transmission of pain signals . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and metabolism .
Biochemical Pathways
The biochemical pathways affected by N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide are diverse due to its multiple targets. It can affect the pain perception pathway by interacting with the vanilloid receptor 1 . It can also influence cell growth and metabolism pathways through its modulation of the insulin-like growth factor 1 receptor .
Pharmacokinetics
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide’s action are diverse due to its multiple targets. Its antagonistic action on the vanilloid receptor 1 can result in reduced pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and metabolism .
Propriétés
IUPAC Name |
N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-15(10-3-4-11-12(7-10)20-23-19-11)18-13-8-14(17-9-16-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWCAHNLYZLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)
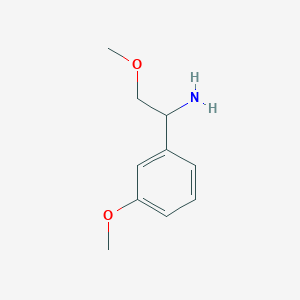
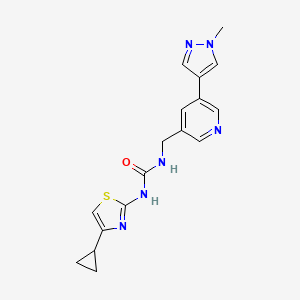
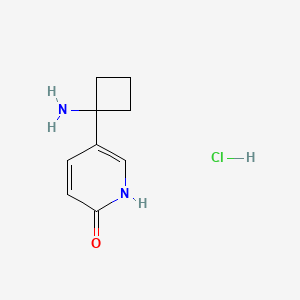
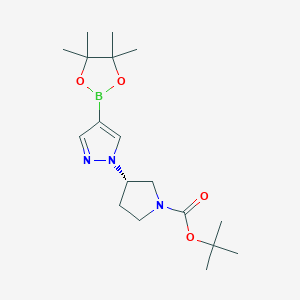
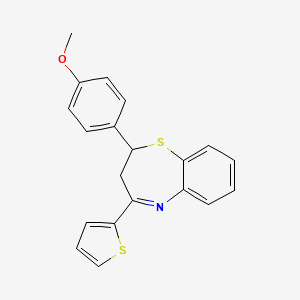
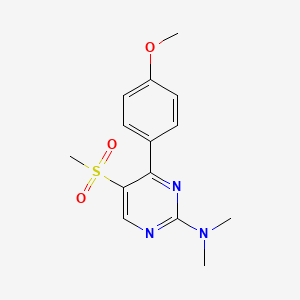
![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)